tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
Overview
Description
Tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene-based azo compound. The process typically includes diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The triazine ring is then introduced through a nucleophilic substitution reaction with a suitable chlorotriazine derivative. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo linkage, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced products.
Substitution: Substituted triazine derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques. Its stability and intense color make it suitable for use in spectrophotometric assays.
Biology
In biological research, it is used for staining tissues and cells, allowing for better visualization under a microscope. It is also used in protein and nucleic acid assays.
Medicine
In medicine, the compound is used in diagnostic assays and as a marker in imaging techniques. Its non-toxic nature makes it suitable for use in various medical applications.
Industry
Industrially, it is used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular targets include various functional groups that interact with light, leading to the observed color properties. The pathways involved include electronic transitions within the molecule, which are responsible for its color.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4-amino-5-hydroxy-3,6-bis[(4-{[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)diazenyl]naphthalene-2,7-disulfonate
- Tetrasodium (3Z)-5-amino-4-oxo-6-[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate
Uniqueness
The uniqueness of tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate lies in its specific structural features, such as the presence of the triazine ring and the sulfonate groups, which contribute to its stability and intense coloration. These features make it distinct from other similar compounds and enhance its applicability in various fields.
Biological Activity
Tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate, commonly known as Reactive Red 194, is a synthetic azo dye with significant applications in various industries, particularly in textiles. This compound is characterized by its complex structure that includes multiple sulfonate and hydroxyl groups, contributing to its solubility and reactivity.
Molecular Formula: C27H23ClN7NaO16S5
Molecular Weight: 920.25 g/mol
CAS Number: 23354-52-1
The compound's structure features an extended conjugated system that absorbs specific wavelengths of light, resulting in its vibrant color. The sulfonate groups enhance its water solubility and stability in dyeing applications.
1. Toxicological Studies
Research has indicated potential toxic effects associated with Reactive Red 194. A study examining the genotoxicity of similar azo compounds revealed that exposure could lead to chromosomal aberrations in mammalian cells. Specifically, the compound has shown mutagenic effects in various bacterial strains, suggesting a risk of genetic damage under certain conditions .
Study | Organism | Effect Observed | Reference |
---|---|---|---|
Salmonella typhimurium | TA100 | Positive mutagenic response | Zeiger et al., 1988 |
In vitro mammalian cells | Hamster lung cells | Increased chromosomal aberrations | JETOC, 1997b |
2. Environmental Impact
Reactive Red 194 has been studied for its environmental persistence and potential to bioaccumulate. Azo dyes are known to undergo reductive cleavage in anaerobic conditions, leading to the release of aromatic amines, which can be toxic to aquatic life. The degradation products have raised concerns regarding their long-term ecological impact .
3. Applications in Biosensing
Recent advancements have explored the use of Reactive Red 194 in biosensor technology. Its ability to undergo electrochemical reactions upon binding with specific biomolecules has been leveraged to develop sensors for glucose and proteins. The dye's conductivity changes upon interaction with target analytes, making it a promising candidate for future biosensor applications .
Case Study 1: Textile Industry
In the textile sector, Reactive Red 194 is utilized for dyeing cotton and other fibers due to its excellent colorfastness and wash resistance. A comparative study on various azo dyes indicated that Reactive Red 194 exhibited superior light stability and resistance to washing compared to other synthetic dyes .
Case Study 2: Genotoxicity Assessment
A comprehensive genotoxicity assessment was conducted using various concentrations of Reactive Red 194 on different cell lines. The results indicated that higher concentrations led to significant increases in mutagenic effects, particularly at levels exceeding 1000 µg/mL . This highlights the importance of monitoring exposure levels in industrial applications.
Properties
IUPAC Name |
tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClN7O16S5.4Na/c32-29-35-30(33-18-6-8-19(9-7-18)56(41,42)12-11-55-60(52,53)54)37-31(36-29)34-22-15-20(57(43,44)45)13-17-14-24(59(49,50)51)27(28(40)25(17)22)39-38-26-21-4-2-1-3-16(21)5-10-23(26)58(46,47)48;;;;/h1-10,13-15,40H,11-12H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H2,33,34,35,36,37);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRCDNIETHXHCZ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20ClN7Na4O16S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890451 | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125830-49-1 | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-(2-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125830491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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